molecular formula C12H16N2O2 B13653595 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid

2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13653595
M. Wt: 220.27 g/mol
InChI Key: IHQOKFCXJCKEPC-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid is a high-purity heterocyclic building block designed for research and development applications in medicinal chemistry and drug discovery. This compound belongs to a class of pyrimidine derivatives that are of significant interest in the design of novel therapeutic agents. Specifically, pyrimidine-5-carboxylic acid scaffolds with lipophilic substituents, such as the cyclobutyl and propyl groups present in this molecule, are frequently investigated as core structures in the synthesis of potent inhibitors for various biological targets . For instance, similar compounds have been explored as inhibitors of the orexin-1 receptor, a target with high therapeutic relevance for conditions including anxiety disorders, depression, substance dependence, and eating disorders . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. The cyclobutyl moiety can contribute to conformational restriction and influence the compound's pharmacokinetic properties. This chemical is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle the product in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-2-4-10-9(12(15)16)7-13-11(14-10)8-5-3-6-8/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

IHQOKFCXJCKEPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)C2CCC2

Origin of Product

United States

Preparation Methods

Cyclobutyl Group Introduction via C–H Functionalization

Recent advances in transannular C–H functionalization provide an alternative approach to install cyclobutyl groups on pyrimidine rings or related heterocycles.

  • Transannular γ-methylene C–H arylation of cyclobutane carboxylic acids enables selective functionalization at the γ-position relative to the carboxyl group.
  • This method achieves excellent regioselectivity even in the presence of multiple β-C–H bonds.
  • The approach simplifies the synthesis of γ-arylated cycloalkane acids, which can serve as intermediates for further pyrimidine ring construction or modification.

This methodology could be employed to prepare cyclobutyl-substituted intermediates that are subsequently transformed into the target pyrimidine carboxylic acid derivative.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Patent US3523119A Route Malonic acid dinitrile, dimethylformamide chloride, ammonia, aqueous acid/base 10–110 °C, inert solvent, aqueous heating High (generally >70%) Simple steps, readily available reagents, high purity Requires multi-step synthesis, control of substitution
Transannular C–H Arylation Cyclobutane carboxylic acids, Pd catalyst, ligands Mild heating, selective C–H activation Moderate to high Excellent regioselectivity, fewer steps Requires specialized catalysts, ligand optimization
Amide Coupling (General) Carboxylic acid, TBTU, base, amine Room temperature, polar aprotic solvent High (up to 80%) Mild conditions, versatile Not direct synthesis of target acid, intermediate step

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Isopropyl-2-methyl-pyrimidine-5-carboxylic Acid (CAS 127958-08-1)
  • Substituents : Methyl (position 2), isopropyl (position 4).
  • Comparison : The branched isopropyl group at position 4 contrasts with the linear propyl group in the target compound. Branched chains typically reduce steric accessibility and increase hydrophobicity compared to linear analogs. This may lower solubility in polar solvents but improve membrane permeability in biological systems .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Substituents : Chloro (position 2), methyl (position 6).
  • This could enhance reactivity in nucleophilic reactions .

Cyclic Substituents and Steric Effects

2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic Acid (CAS 1870511-11-7)
  • Substituents : Cyclobutylmethyl (position 2), methyl (position 5).
  • Comparison : The cyclobutylmethyl group introduces greater steric bulk than the target compound’s cyclobutyl substituent. This may hinder interactions with enzyme active sites or reduce crystallinity in solid-state applications. The methyl group at position 5 (vs. carboxylic acid at position 5 in the target) eliminates hydrogen-bonding capability, significantly altering solubility and biological activity .
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid (CAS 304902-95-2)
  • Substituents : Cyclopropyl (position 2), bromo (position 5).
  • Comparison: The smaller cyclopropyl ring (vs. cyclobutyl) reduces steric strain but may decrease lipophilicity. The carboxylic acid at position 4 (vs. position 5 in the target) shifts electronic density, affecting acidity and intermolecular interactions .

Functional Group Diversity and Reactivity

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic Acid (CAS 1250501-10-0)
  • Substituents : Cyclopropyl (position 4), methylthio-methyl (position 2).
  • The cyclopropyl group at position 4 (vs.
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
  • Substituents: Sulfanyl-chlorobenzyl (position 2), isobutyl (position 4), trifluoromethyl-anilino (position 6).
  • Comparison: The trifluoromethyl and anilino groups enhance π-π stacking and electron-deficient character, which are absent in the target compound. The sulfanyl group enables disulfide bond formation or metal coordination, offering unique reactivity compared to the target’s cyclobutyl group .

Implications for Research and Development

  • Synthetic Challenges : The cyclobutyl group in the target compound may pose synthesis challenges due to ring strain, whereas cyclopropyl analogs (e.g., CAS 304902-95-2) are more straightforward to prepare .
  • Biological Activity : Linear alkyl chains (e.g., propyl) may improve bioavailability compared to branched (isopropyl) or cyclic (cyclopropyl) groups, as seen in drug design .
  • Material Science : Sulfur-containing analogs (e.g., CAS 1250501-10-0) offer unique reactivity for functionalized materials, while halogenated derivatives (e.g., CAS 89581-58-8) are valuable in cross-coupling reactions .

Biological Activity

2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring that features a cyclobutyl and propyl substitution along with a carboxylic acid functional group. Its molecular formula is C_{12}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 194.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound's structure allows it to participate in various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions due to the presence of the carboxylic acid and the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid exhibit significant anti-inflammatory properties. These compounds can inhibit various pro-inflammatory cytokines, making them potential candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases.

Mechanism of Action:
The biological activity is largely attributed to the compound's ability to inhibit kinases or transcription factors associated with inflammatory pathways. This inhibition leads to decreased production of pro-inflammatory proteins such as IL-1, IL-2, IL-8, and TNFα, which are crucial in mediating inflammatory responses .

Interaction with Biological Targets

Studies suggest that 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid may interact with various biological receptors and enzymes involved in inflammatory pathways. The unique structure of this compound allows it to engage specifically with these targets, potentially leading to therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activities based on side chain substitutions:

Compound NameStructure FeaturesUnique Properties
2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acidIsopropyl substitution instead of propylPotentially different pharmacokinetics
5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acidMethyl groups on the pyrimidineMay exhibit different biological activities
2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acidCyclopropyl substitutionDifferent steric effects influencing activity

This table highlights how structural variations can significantly impact the pharmacological profiles of these compounds.

Case Studies

  • Anti-inflammatory Efficacy:
    In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit up to 90% inhibition against inflammatory markers in cell assays. For instance, compounds that inhibit NF-kB and AP-1 transcription factors have shown promise in reducing inflammation associated with autoimmune diseases .
  • Antimicrobial Activity:
    Some related pyrimidine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various pathogens. For example, certain substituted pyrimidines have been reported to inhibit Mycobacterium tuberculosis and other fungal strains at low concentrations .

Q & A

Q. What are the common synthetic routes for 2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. Key steps include:

Cyclobutyl Introduction : Cyclobutylation via Suzuki-Miyaura coupling using cyclobutylboronic acid derivatives under palladium catalysis .

Propyl Substitution : Alkylation at the 4-position using propyl halides or Grignard reagents in anhydrous conditions .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH/HCl under reflux .
Optimization focuses on controlling regioselectivity (e.g., avoiding N-alkylation) via temperature modulation (0–5°C) and catalyst selection (e.g., Pd(PPh₃)₄) .

Q. Which analytical techniques are critical for characterizing 2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutyl CH₂ at δ 2.5–3.0 ppm) and carboxylic acid proton (δ 10–12 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation (expected m/z: ~263.3) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in cyclobutyl orientation .

Q. How can researchers screen the biological activity of this compound?

  • Methodological Answer : Initial screening involves:
  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
  • Antiviral Activity : RNA virus replication inhibition (e.g., influenza A) in Vero cell lines .
  • Cytotoxicity Profiling : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Storage : –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Solubility : Use DMSO for stock solutions (10 mM), with immediate aliquoting to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclobutyl and propyl substitutions be addressed?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the pyrimidine N1 position during propyl substitution .
  • Directed Metalation : Employ lithium diisopropylamide (LDA) to direct alkylation to the 4-position .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?

  • Methodological Answer :
  • Structural Analog Comparison : Cross-test analogs (e.g., 4-phenyl vs. 4-propyl derivatives) to isolate substituent effects .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may skew activity results .
  • Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., viral polymerases) to confirm mechanism .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Methodological Answer :
  • Substituent Modifications :
PositionModificationObserved Effect
2Cyclobutyl → CyclopentylReduced steric hindrance, improved kinase binding
4Propyl → TrifluoromethylEnhanced antiviral activity (log IC₅₀: –2.3 → –3.1)
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic requirements .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent Models : Oral bioavailability and clearance studies in Sprague-Dawley rats (dose: 10 mg/kg) .
  • Metabolite Identification : Microsomal stability assays (human/rat liver microsomes) to predict CYP450 interactions .
  • Toxicity Profiling : Zebrafish embryo assays for rapid hepatotoxicity screening .

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